3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C14H14N2OS3 and its molecular weight is 322.46. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has demonstrated the potential of thieno[3,2-d]pyrimidine derivatives in the synthesis of compounds with potent anticancer activity. A study by Hafez and El-Gazzar (2017) developed novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives displaying potent anticancer activity against various human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These compounds were found to exhibit growth inhibition properties comparable to doxorubicin, a widely used chemotherapy medication (Hafez & El-Gazzar, 2017).
Cytotoxic Activity
Another study focused on the synthesis of novel 5-methyl-4-thiopyrimidine derivatives and evaluated their cytotoxic activity against various cell lines, including Human umbilical vein endothelial cells (HUVEC) and cancer cell lines like HeLa, K562, and CFPAC. These derivatives showed different degrees of cytotoxicity, offering insights into the influence of specific substituents on the pyrimidine ring on their biological activity (Stolarczyk et al., 2018).
Synthesis and Structural Analysis
Research has also extended to the synthesis and structural analysis of thieno[2,3-d]pyrimidine derivatives, aiming to understand their physicochemical properties and potential as bioactive compounds. One study by Zadorozhny et al. (2010) synthesized 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, comparing their properties with those of positionally isomeric thienopyrimidinones and benzene isosteres to identify differences in electronic spectra and biological activity profiles (Zadorozhny et al., 2010).
Antimicrobial and Anti-inflammatory Activities
Further studies have highlighted the synthesis of thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. For instance, a novel series of compounds were synthesized and tested for their in vitro activity against tumor cell lines and for antibacterial activity, showcasing significant potential for medical applications (Hafez et al., 2017).
Applications in Material Science
In the field of materials science, the compound and its derivatives have been explored for their potential in creating new materials with desirable properties. For example, transparent aromatic polyimides derived from thiophenyl-substituted benzidines have been developed, exhibiting high refractive indices and small birefringence, indicating applications in optical materials (Tapaswi et al., 2015).
Future Directions
Thieno[2,3-d]pyrimidine derivatives continue to be of interest in medicinal chemistry due to their potential biological activities . Future research could focus on further exploring the synthesis, properties, and biological activities of “3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” and related compounds.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors ofCDK2 . CDK2 (Cyclin-Dependent Kinase 2) is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown significant inhibitory activity against CDK2 . This inhibition disrupts the normal cell cycle progression, leading to the death of cancer cells .
Biochemical Pathways
The inhibition of cdk2 can disrupt the cell cycle, affecting the g1-s phase transition and dna replication . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
Similar compounds that inhibit cdk2 have been shown to cause significant cytotoxic activities against various cancer cell lines . This leads to the inhibition of cell proliferation and induction of apoptosis .
Properties
IUPAC Name |
3-(2-methylpropyl)-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS3/c1-8(2)6-16-13(17)11-9(10-4-3-5-19-10)7-20-12(11)15-14(16)18/h3-5,7-8H,6H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLRNEFHMANKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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